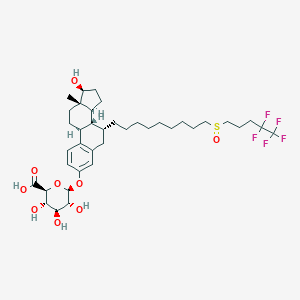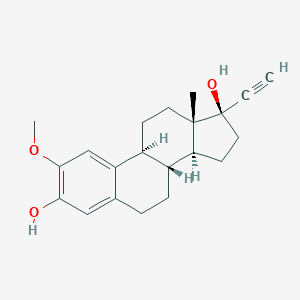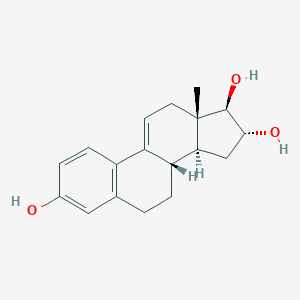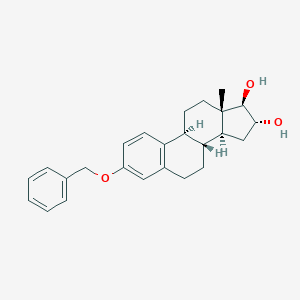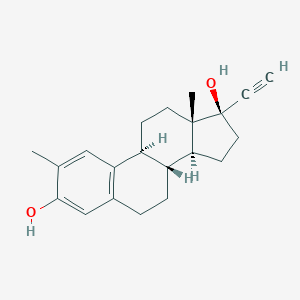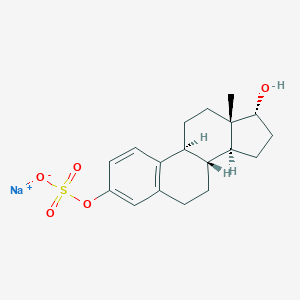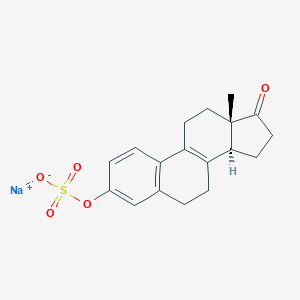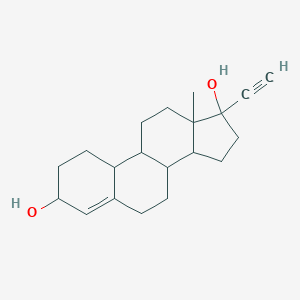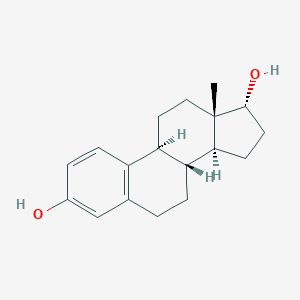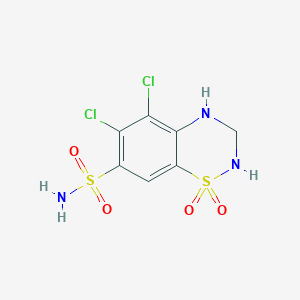
5-Chloro Hydrochlorothiazide
Overview
Description
5-chloro Hydrochlorothiazide is a derivative of hydrochlorothiazide, a thiazide diuretic commonly used to treat hypertension and edema. It is known for its ability to increase the excretion of sodium, potassium, chloride, and bicarbonate ions by inhibiting tubular reabsorptive mechanisms in the kidneys .
Mechanism of Action
Target of Action
5-Chloro Hydrochlorothiazide, also known as 5-Chlorohydrochlorothiazide or VZ0VQ8J83H, is a derivative of hydrochlorothiazide . Its primary targets are the sodium and chloride ions in the distal convoluted tubules of the kidneys . These targets play a crucial role in maintaining the body’s fluid balance and blood pressure.
Mode of Action
This compound inhibits the reabsorption of sodium and chloride ions from the distal convoluted tubules of the kidneys . This inhibition leads to an increase in the excretion of these ions, along with water, from the body, a process known as natriuresis . This action results in an initial increase in urine volume and a subsequent decrease in blood volume . It is also believed to reduce peripheral vascular resistance .
Biochemical Pathways
The compound’s action on the distal convoluted tubules affects the sodium-chloride reabsorption pathway . By inhibiting this pathway, this compound disrupts the normal fluid and electrolyte balance in the body, leading to increased urine output and decreased blood volume . This can have downstream effects on other biochemical pathways, particularly those involved in blood pressure regulation.
Pharmacokinetics
The pharmacokinetic properties of this compound are likely similar to those of hydrochlorothiazide. Hydrochlorothiazide has a variable bioavailability, averaging around 70% . The elimination half-life ranges from 5.6 to 14.8 hours . These properties influence the compound’s bioavailability and therapeutic efficacy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its photolytic decomposition in water has been studied, revealing that it can degrade into different photoproducts when exposed to sunlight in pure water and sewage treatment plant water . Moreover, its stability and degradation can be affected by pH values . These factors can influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
5-Chlorohydrochlorothiazide plays a crucial role in biochemical reactions by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion along with water. The compound interacts with various enzymes and proteins, including the sodium-chloride symporter and carbonic anhydrase. The interaction with the sodium-chloride symporter is competitive, where 5-Chlorohydrochlorothiazide binds to the transporter, blocking the binding of sodium and chloride ions .
Cellular Effects
5-Chlorohydrochlorothiazide affects various types of cells and cellular processes. In renal cells, it inhibits the reabsorption of sodium and chloride, leading to increased urine output and decreased blood volume. This diuretic effect helps in reducing hypertension. Additionally, 5-Chlorohydrochlorothiazide influences cell signaling pathways by altering the balance of electrolytes, which can impact gene expression and cellular metabolism. The compound has been shown to decrease the activity of the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .
Molecular Mechanism
The molecular mechanism of 5-Chlorohydrochlorothiazide involves its binding to the sodium-chloride symporter in the distal convoluted tubules. By competitively inhibiting this transporter, the compound prevents the reabsorption of sodium and chloride ions, leading to their excretion. This action reduces blood volume and lowers blood pressure. Additionally, 5-Chlorohydrochlorothiazide inhibits carbonic anhydrase, which plays a role in the reabsorption of bicarbonate ions. This inhibition further enhances the diuretic effect of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorohydrochlorothiazide have been observed to change over time. The compound is relatively stable, but its diuretic effects can diminish with prolonged use due to compensatory mechanisms in the body. Studies have shown that the initial diuretic effect is robust, but over time, the body adapts by increasing the activity of other sodium reabsorption pathways. Long-term use of 5-Chlorohydrochlorothiazide can lead to electrolyte imbalances, such as hypokalemia, which need to be monitored .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chlorohydrochlorothiazide vary with different dosages. At low doses, the compound effectively reduces blood pressure and increases urine output without significant adverse effects. At higher doses, toxic effects such as severe electrolyte imbalances, dehydration, and renal dysfunction can occur. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits .
Metabolic Pathways
5-Chlorohydrochlorothiazide is primarily excreted unchanged in the urine, indicating minimal metabolism. The compound interacts with enzymes such as carbonic anhydrase, which plays a role in its diuretic effect. The inhibition of carbonic anhydrase by 5-Chlorohydrochlorothiazide reduces the reabsorption of bicarbonate ions, contributing to the excretion of sodium and chloride .
Transport and Distribution
Within cells and tissues, 5-Chlorohydrochlorothiazide is transported and distributed primarily through passive diffusion. The compound binds to plasma proteins, which facilitates its distribution throughout the body. It is predominantly localized in the kidneys, where it exerts its diuretic effects. The binding to plasma proteins also helps in maintaining a steady concentration of the compound in the bloodstream .
Subcellular Localization
5-Chlorohydrochlorothiazide is localized in the distal convoluted tubules of the kidneys, where it interacts with the sodium-chloride symporter. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding to the transporter. The localization in the distal convoluted tubules is crucial for its diuretic effect, as this is where sodium and chloride reabsorption occurs .
Preparation Methods
The preparation of 5-chloro Hydrochlorothiazide involves a two-step process. Initially, crude hydrochlorothiazide is synthesized, followed by purification to obtain highly pure crystalline hydrochlorothiazide. This process ensures an overall purity of 99.9% or greater . Industrial production methods often involve the use of solvents such as acetone and dichloromethane, and surfactants like sodium dodecyl sulfate and Tween 80 .
Chemical Reactions Analysis
5-chloro Hydrochlorothiazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions include formaldehyde, thiatriazine, and aminobenzenesulfonic acid derivatives .
Scientific Research Applications
5-chloro Hydrochlorothiazide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the solubility enhancement of poorly soluble active ingredients . In biology and medicine, it is primarily used to treat hypertension and edema associated with various conditions such as congestive heart failure and renal tubular acidosis . Additionally, it is used in the pharmaceutical industry for the quantitative analysis of hydrochlorothiazide in pharmaceutical preparations using techniques like high-performance liquid chromatography .
Comparison with Similar Compounds
5-chloro Hydrochlorothiazide is similar to other thiazide diuretics such as chlorothiazide and hydrochlorothiazide. it is unique in its ability to form highly pure crystalline structures with minimal impurities . Other similar compounds include 5,6-dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide and 5-chloro-2,4-disulfamoylbenzenediazonium .
Properties
IUPAC Name |
5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNKBIJVLZUERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-42-1 | |
| Record name | 5-Chlorohydrochlorothiazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLOROHYDROCHLOROTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ0VQ8J83H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the absorption rate of HCT-55 compare to other sulfonamide diuretics and what is its relationship to diuretic action?
A1: Research suggests that after oral administration, HCT-55 disappears from the gastrointestinal tract faster than other tested sulfonamide diuretics, including Hydrochlorothiazide (HCT), Benzthiazide (CT-S), Chlorothiazide (CT), and 3-diethylaminomethyl-hydrochlorothiazide (HCT-16) []. This rapid absorption correlates with a faster rate of urinary excretion, suggesting a potential link between rapid absorption and potent diuretic action [].
Q2: Does HCT-55 utilize the same renal transport mechanism as other known compounds?
A2: Evidence suggests that HCT-55, similar to HCT and Hydroflumethiazide (HFT), exhibits a high slice-to-medium (S/M) ratio in rat renal slice uptake studies, indicating significant accumulation in kidney tissues []. This uptake is affected by similar factors that influence the transport of para-aminohippuric acid (PAH), penicillin G, and Diodrast, suggesting a shared renal transport mechanism []. This shared mechanism may contribute to the diuretic action of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



